REACTION_CXSMILES
|
[C:1]1([CH3:24])[CH:6]=[CH:5][C:4]([S:7]([NH:10][CH:11]([C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)[CH2:12][C:13](OCC)=[O:14])(=[O:9])=[O:8])=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Al+3].[Li+].[Cl-].[Na+]>C(COC)OC>[C:1]1([CH3:24])[CH:2]=[CH:3][C:4]([S:7]([NH:10][CH:11]([C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)[CH2:12][CH2:13][OH:14])(=[O:9])=[O:8])=[CH:5][CH:6]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
sulfonamide
|
Quantity
|
89.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OCC)C=1C=NC=CC1)C
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Al+3].[Li+]
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 additional minutes
|
Type
|
CUSTOM
|
Details
|
The insolubles were removed by filtration
|
Type
|
WASH
|
Details
|
the cake was washed with 200 ml of boiling glyme
|
Type
|
CUSTOM
|
Details
|
Most of the glyme and alcohol were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting solid collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a desiccator
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NC(CCO)C=1C=NC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.6 g | |
YIELD: PERCENTYIELD | 95.5% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |